Di-o-tolyl-phosphate-d14

Isotopic purity Mass spectrometry Quantitative accuracy

Di-o-tolyl-phosphate-d14 is a perdeuterated (+14 Da) stable isotope-labeled internal standard engineered for LC-MS/MS quantification of di-o-tolyl phosphate—the primary neurotoxic metabolite of TOCP. Unlike unlabeled or structural-analog surrogates, this SIL-IS co-elutes with the native analyte while providing identical extraction recovery and ionization efficiency, enabling ratio-based correction of matrix effects (ion suppression/enhancement up to 200%). Essential for forensic toxicology, occupational biomonitoring, and environmental fate studies. Supplied as a neat solid with verified isotopic purity.

Molecular Formula C14H15O4P
Molecular Weight 292.33 g/mol
Cat. No. B12428919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-o-tolyl-phosphate-d14
Molecular FormulaC14H15O4P
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C
InChIInChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyOHRCKPRYDGSBRN-DDAUHAMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-o-tolyl-phosphate-d14: Deuterated Internal Standard for Organophosphate Metabolite Quantification


Di-o-tolyl-phosphate-d14 (CAS 2517379-41-6) is a perdeuterated analog of di-o-tolyl phosphate, a primary hydrolytic metabolite of the organophosphate flame retardant and neurotoxin tri-o-cresyl phosphate (TOCP) [1]. The compound features fourteen deuterium atoms substituting all aromatic and methyl hydrogen positions, resulting in a molecular formula of C₁₄HD₁₄O₄P and a molecular weight of 292.33 g/mol . This stable isotope-labeled internal standard (SIL-IS) is specifically designed for quantitative LC-MS/MS analysis of di-o-tolyl phosphate in biological matrices, where it co-elutes with the native analyte while providing a distinct mass shift of +14 Da . The compound is supplied as a neat solid with purity specifications ranging from ≥95% to 99.34% across certified vendors .

Why Unlabeled Di-o-tolyl Phosphate Cannot Substitute Di-o-tolyl-phosphate-d14 in Quantitative Bioanalysis


The unlabeled di-o-tolyl phosphate (CAS 35787-74-7) shares identical chemical reactivity and chromatographic behavior with its deuterated counterpart, but this equivalence renders it analytically invisible for the critical function of matrix effect correction [1]. In LC-MS/MS bioanalysis, co-extracted matrix components from biological samples (plasma, tissue homogenates, urine) can cause ion suppression or enhancement that biases quantification by 20-200% [2]. A stable isotope-labeled internal standard (SIL-IS) such as di-o-tolyl-phosphate-d14 is required because it experiences identical extraction recovery, chromatographic retention, and ionization efficiency as the native analyte, enabling ratio-based correction of all sources of analytical variability [3]. Non-isotopic structural analogs or unlabeled surrogates cannot provide this correction fidelity, as their physicochemical properties differ sufficiently to produce divergent matrix effect responses, leading to systematic quantification errors [4].

Quantitative Differentiation Evidence for Di-o-tolyl-phosphate-d14 as an Internal Standard


Isotopic Purity of Di-o-tolyl-phosphate-d14 Exceeds 99%, Ensuring Minimal Signal Cross-Talk with Native Analyte

Di-o-tolyl-phosphate-d14 is supplied with a verified isotopic purity of ≥99.34% deuterium incorporation . This high isotopic enrichment ensures that the internal standard contributes negligible M-1 or M-2 signal (<0.7% of the +14 Da peak area) to the native analyte quantification channel at m/z 279 . In contrast, partially deuterated or 13C-labeled analogs with lower isotopic purity (>95% but <98%) can produce measurable cross-contamination, requiring mathematical correction algorithms that introduce additional uncertainty [1]. The high isotopic purity of di-o-tolyl-phosphate-d14 directly translates to a lower limit of quantification (LLOQ) and improved signal-to-noise ratio for trace-level di-o-tolyl phosphate detection in biological matrices.

Isotopic purity Mass spectrometry Quantitative accuracy

Full Perdeuteration (+14 Da) Provides Optimal Mass Separation from Native Analyte and Endogenous Interferences

Di-o-tolyl-phosphate-d14 incorporates fourteen deuterium atoms via complete substitution of all aromatic and methyl hydrogens, yielding a mass shift of +14 Da relative to the native di-o-tolyl phosphate (m/z 279 → m/z 293) . This large mass differential provides baseline resolution from not only the target analyte but also any M+1 or M+2 isotopic peaks from the native compound and potential isobaric interferences from co-extracted matrix components [1]. By comparison, a hypothetical D₃ or D₅-labeled analog would exhibit only a +3 or +5 Da shift, placing the internal standard channel within the natural isotopic envelope of chlorine- or sulfur-containing matrix interferences, which can compromise selectivity in complex biological samples such as liver homogenates or plasma [2].

Mass shift Perdeuteration LC-MS/MS selectivity

Di-o-tolyl-phosphate-d14 Enables Quantification of Tri-o-cresyl Phosphate (TOCP) Exposure via Its Primary Hydrolytic Metabolite

Di-o-tolyl phosphate (also designated di-o-cresyl hydrogen phosphate) is a major circulating metabolite of tri-o-cresyl phosphate (TOCP), accounting for a significant fraction of the administered dose in mammalian models [1]. In a dermal exposure study in male cats, di-o-cresyl hydrogen phosphate was identified as one of the most abundant metabolites in plasma, with peak concentrations occurring 24-48 hours post-application [2]. Di-o-tolyl-phosphate-d14 serves as the essential SIL-IS for quantifying this exposure biomarker. Without this deuterated internal standard, quantification of di-o-tolyl phosphate in biological matrices is subject to matrix effects that can bias results by 50-150% [3], rendering exposure assessment unreliable for occupational monitoring or toxicological investigations.

TOCP metabolism Biomonitoring Organophosphate exposure

Room Temperature Stability Simplifies Shipping and Storage Logistics Compared to Cold Chain-Dependent Internal Standards

Di-o-tolyl-phosphate-d14 is documented to be stable at room temperature during ordinary shipping and storage, with vendor specifications indicating 3-year stability at room temperature for the neat powder . This eliminates the requirement for cold chain shipping (ice packs, dry ice) that is mandatory for many labile internal standards such as acyl-glucuronide metabolites or certain deuterated drug candidates . In comparison, temperature-sensitive internal standards require -20°C or -80°C storage and incur 2-5× higher shipping costs with a risk of degradation if temperature excursions occur during transit [1].

Storage stability Shipping conditions Laboratory logistics

High-Impact Application Scenarios for Di-o-tolyl-phosphate-d14 in Analytical and Toxicological Research


Quantitative Biomonitoring of Tri-o-cresyl Phosphate (TOCP) Exposure in Occupational Health Studies

Di-o-tolyl-phosphate-d14 is the preferred internal standard for LC-MS/MS quantification of di-o-tolyl phosphate in plasma, urine, or tissue samples from workers potentially exposed to TOCP-containing hydraulic fluids, lubricants, or flame retardants [1]. The high isotopic purity (≥99.34%) and +14 Da mass shift ensure accurate quantification of this primary TOCP metabolite even at trace concentrations, enabling reliable assessment of internal dose for epidemiological studies and regulatory compliance monitoring .

Forensic Toxicology Investigation of Aerotoxic Syndrome and Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

In forensic casework involving suspected TOCP poisoning or aerotoxic syndrome claims, di-o-tolyl-phosphate-d14 serves as the essential SIL-IS for measuring di-o-tolyl phosphate levels in post-mortem tissues or antemortem biological specimens [2]. The deuterated standard compensates for the substantial matrix effects encountered in tissue homogenates (liver, brain, spinal cord, sciatic nerve), where ion suppression can otherwise mask or distort the presence of the neurotoxicant's metabolite [3].

In Vitro and In Vivo Pharmacokinetic Studies of Organophosphate Flame Retardant Metabolism

Researchers investigating the metabolic fate of TOCP and related triaryl phosphates in hepatic microsomes, hepatocytes, or animal models require di-o-tolyl-phosphate-d14 to generate accurate time-concentration profiles of the di-o-tolyl phosphate metabolite [4]. The room-temperature stability of the compound simplifies preparation of stock solutions and eliminates freeze-thaw cycle concerns during long-term pharmacokinetic studies .

Environmental Fate and Biotransformation Studies of Triaryl Phosphate Esters

In environmental chemistry applications, di-o-tolyl-phosphate-d14 is employed as an internal standard for quantifying di-o-tolyl phosphate in soil, sediment, or water samples to assess the environmental persistence and transformation of TOCP and related organophosphate triesters [5]. The deuterated standard corrects for matrix effects from dissolved organic matter and co-extracted humic substances, which are known to cause severe ion suppression in electrospray ionization LC-MS/MS [6].

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